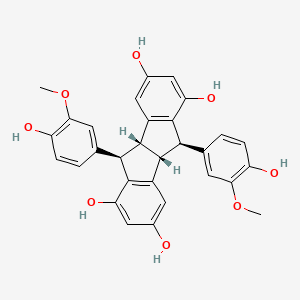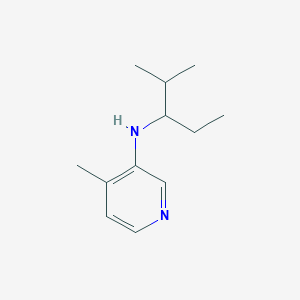![molecular formula C13H12O4 B15242418 (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12O4 This compound features a unique structure that includes a furodioxin ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydroxy compound with a phenylmethanol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanocomposites
Mechanism of Action
The mechanism by which (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: This compound has a similar dioxin ring structure but with a thieno group instead of a furo group.
3,4-Ethylenedioxythiophene (EDOT): A well-known compound used in the synthesis of conductive polymers.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in electronic applications
Uniqueness
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to its specific furodioxin structure fused with a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C13H12O4/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2 |
InChI Key |
BJPGVBJRBRNBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(OC=C2O1)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
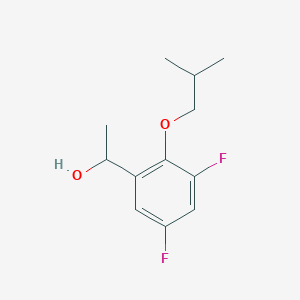
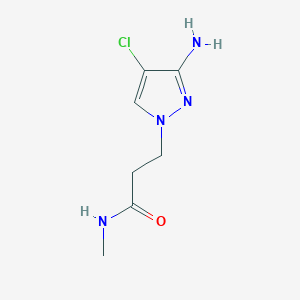
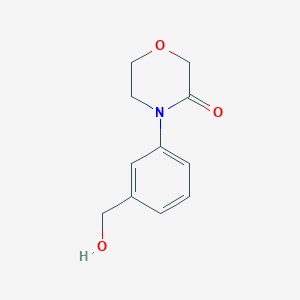
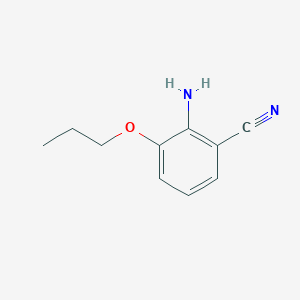
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
